

An In-depth Technical Guide to 2-Bromo-5-fluoropyrimidine

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Compound of Interest

Compound Name: 2-Bromo-5-fluoropyrimidine

Cat. No.: B1294754

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This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key identifiers of **2-Bromo-5-fluoropyrimidine**. The information is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science.

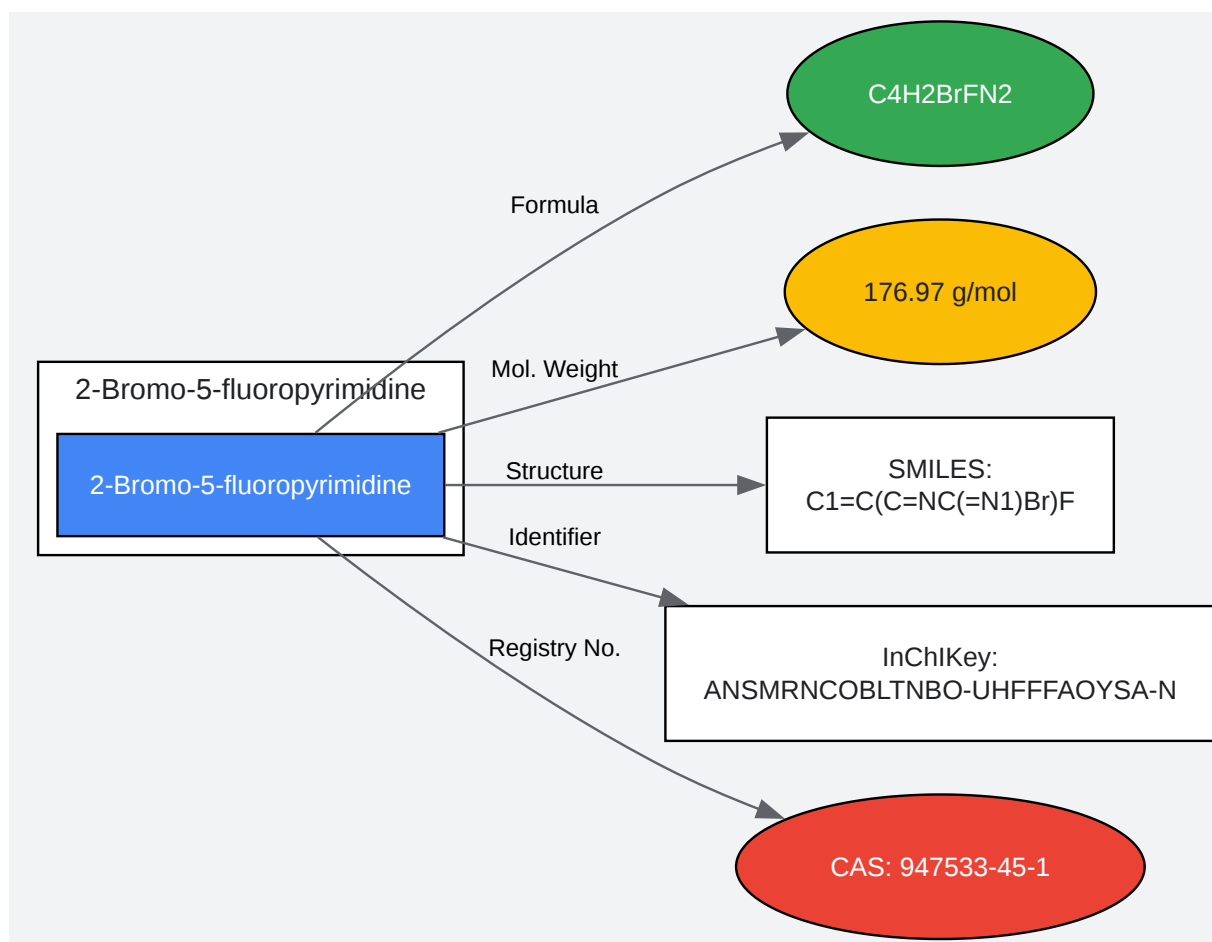
Core Molecular Information

2-Bromo-5-fluoropyrimidine is a halogenated pyrimidine derivative. The presence of both bromine and fluorine atoms on the pyrimidine ring makes it a versatile synthetic building block in medicinal chemistry and other areas of organic synthesis. The bromine atom can participate in various cross-coupling reactions, while the fluorine atom can influence the molecule's electronic properties and metabolic stability.

Molecular Structure and Identifiers

The fundamental structure and key identifiers of **2-Bromo-5-fluoropyrimidine** are crucial for its unambiguous identification in research and documentation.

Diagram: Key Identifiers of **2-Bromo-5-fluoropyrimidine**



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Caption: Relationship between the common name and key molecular identifiers.

Physicochemical Data

The following table summarizes the key quantitative data for **2-Bromo-5-fluoropyrimidine**, compiled from various chemical data sources.

Property	Value	Source
Molecular Weight	176.97 g/mol	[1][2][3][4]
Molecular Formula	C4H2BrFN2	[1][2][3][4]
CAS Number	947533-45-1	[1][4][5]
Physical Form	Solid	[5]
Boiling Point	255 °C at 760 mmHg	[5]
Flash Point	108 °C	[5]
IUPAC Name	2-bromo-5-fluoropyrimidine	[1][5]
SMILES	<chem>C1=C(C=NC(=N1)Br)F</chem>	[1]
InChIKey	ANSMRNCBLTNBO-UHFFFAOYSA-N	[1][5]

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the specific synthesis of **2-Bromo-5-fluoropyrimidine** is not readily available in the public domain. However, the synthesis of structurally analogous compounds, such as 5-bromo-2-fluoropyrimidine and 2-bromo-5-fluoropyridine, has been described and can provide insight into potential synthetic routes.

General Synthetic Approaches

The synthesis of halogenated pyrimidines often involves multi-step processes starting from more common pyrimidine precursors. A plausible, though not explicitly documented, approach for **2-Bromo-5-fluoropyrimidine** could involve:

- **Bromination:** Introduction of a bromine atom at the 2-position of a suitable 5-fluoropyrimidine precursor.
- **Fluorination:** Introduction of a fluorine atom at the 5-position of a 2-bromopyrimidine precursor, often via a diazotization reaction of an amino group followed by a Schiemann reaction or related fluorinating methods.

Example Protocol for an Isomer (5-Bromo-2-fluoropyrimidine)

A patented method for the synthesis of the isomer, 5-bromo-2-fluoropyrimidine, involves the following key transformations[6]:

- **Bromination:** 2-hydroxypyrimidine is reacted with bromine to yield 2-hydroxy-5-bromopyrimidine.
- **Halogen Exchange:** The resulting 2-hydroxy-5-bromopyrimidine undergoes a reaction, likely with a fluorinating agent after activation of the hydroxyl group (e.g., conversion to a chloro intermediate with POCl_3), to yield the final 5-bromo-2-fluoropyrimidine product.

Researchers aiming to synthesize **2-Bromo-5-fluoropyrimidine** would likely need to develop a custom synthetic route, possibly adapting methodologies from related compounds. The characterization of the final product would rely on standard analytical techniques.

Characterization and Spectroscopic Data

While a full experimental protocol is not available, sources indicate the availability of analytical data for the characterization of **2-Bromo-5-fluoropyrimidine**. This includes ^1H NMR, ^{13}C NMR, and mass spectrometry data, which are essential for confirming the identity and purity of the synthesized compound[7]. Researchers can typically obtain reference spectra from commercial suppliers of this chemical.

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